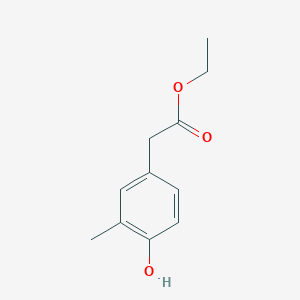
ethyl 2-(4-hydroxy-3-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(4-hydroxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the reaction of 4-hydroxy-3-methylphenylacetic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl (4-hydroxy-3-methylphenyl)acetate may also interact with various biological targets.
Mode of Action
The exact mode of action of Ethyl (4-hydroxy-3-methylphenyl)acetate remains unclear due to the lack of specific studies. It is plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl (4-hydroxy-3-methylphenyl)acetate may influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight , may influence its bioavailability.
Result of Action
Based on the biological activities of similar compounds , it is plausible that the compound may exert a range of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation properties
Dosage Effects in Animal Models
It is known that this compound can have certain effects at high doses
Metabolic Pathways
It is known that this compound can interact with certain enzymes or cofactors
Transport and Distribution
It is known that this compound can interact with certain transporters or binding proteins
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-hydroxy-3-methylphenyl)acetate typically involves the esterification of 4-hydroxy-3-methylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl (4-hydroxy-3-methylphenyl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.
化学反应分析
Types of Reactions: ethyl 2-(4-hydroxy-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 4-hydroxy-3-methylphenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学研究应用
ethyl 2-(4-hydroxy-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
相似化合物的比较
ethyl 2-(4-hydroxy-3-methylphenyl)acetate can be compared with other similar compounds such as:
Ethyl vanillate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl homovanillate: Contains an additional methoxy group on the aromatic ring.
Ethyl 4-hydroxybenzoate: Lacks the methyl group on the aromatic ring.
Uniqueness: The presence of both hydroxyl and methyl groups on the aromatic ring of ethyl (4-hydroxy-3-methylphenyl)acetate gives it unique chemical and biological properties compared to its analogs
属性
IUPAC Name |
ethyl 2-(4-hydroxy-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSINBRPRMNWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)

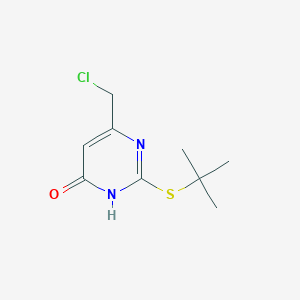
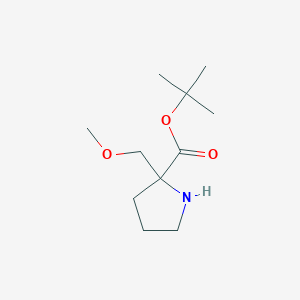
![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)
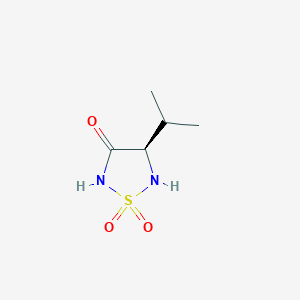
![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)
![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2725218.png)
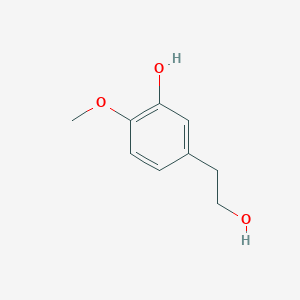
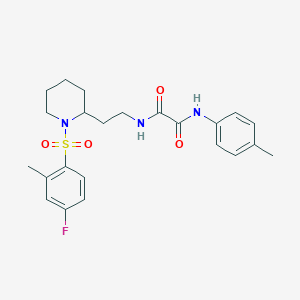
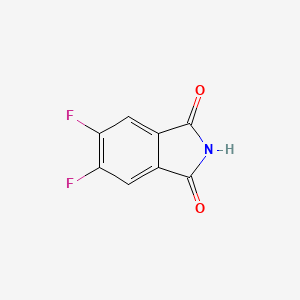
ammoniumolate](/img/structure/B2725225.png)
![1-METHYL-9-(4-METHYLPHENYL)-3-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2725226.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)
